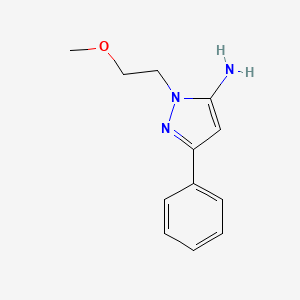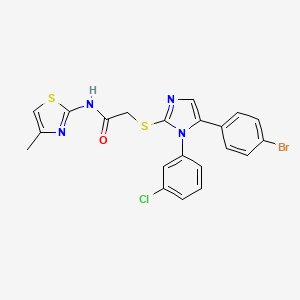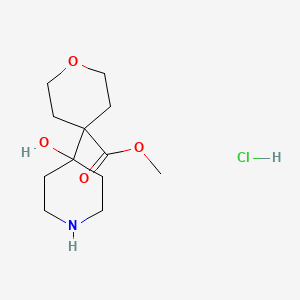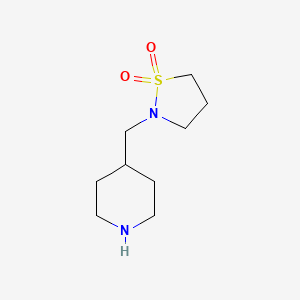
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide, also known as PTZD, is a chemical compound that has been studied for its potential applications in various scientific fields. PTZD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it has been proposed that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of synaptic transmission in the brain. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can modulate synaptic transmission and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide in lab experiments is its ability to modulate synaptic transmission, which makes it a useful tool for studying the mechanisms underlying various neurological disorders. Another advantage is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Orientations Futures
There are many potential future directions for research on 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can be synthesized through a two-step process involving the reaction of piperidine-4-carboxaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a tool to study the binding of ligands to proteins. In neuroscience, this compound has been studied for its potential as a modulator of synaptic transmission.
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-1-6-11(14)8-9-2-4-10-5-3-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFDAUWIJKEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)
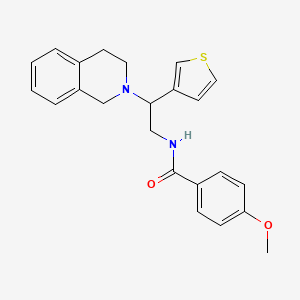
![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)
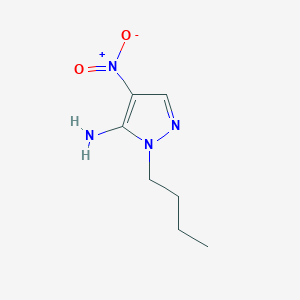
![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)
